2,4-Cyclopentadiene-1-carboxaldehyde
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Overview
Description
2,4-Cyclopentadiene-1-carboxaldehyde: is an organic compound with the molecular formula C₆H₆O . It is a derivative of cyclopentadiene, featuring an aldehyde functional group at the first carbon position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical synthesis and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Cyclopentadiene-1-carboxaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by oxidation to introduce the aldehyde group. Another method includes the alkylation of cyclopentadiene followed by formylation using formylating agents such as formic acid or formyl chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by Lewis acids to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Cyclopentadiene-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as or .
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 2,4-Cyclopentadiene-1-carboxylic acid.
Reduction: 2,4-Cyclopentadiene-1-methanol.
Substitution: Various substituted cyclopentadiene derivatives.
Scientific Research Applications
2,4-Cyclopentadiene-1-carboxaldehyde has several scientific research applications:
Biology: The compound is studied for its potential biological activity and as a ligand in the development of biologically active metal complexes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the design of new drugs and pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Cyclopentadiene-1-carboxaldehyde involves its reactivity as an aldehyde and a diene. In Diels-Alder reactions , it acts as a diene, forming cycloaddition products with dienophiles. The aldehyde group can undergo various transformations, including oxidation, reduction, and substitution, leading to the formation of diverse chemical entities .
Comparison with Similar Compounds
Cyclopentadiene: Lacks the aldehyde functional group, making it less reactive in certain chemical transformations.
1,3-Cyclopentadiene-1-carboxaldehyde: Similar structure but different positioning of the aldehyde group, leading to different reactivity and applications.
Cyclopentadiene-1-carboxylic acid: The oxidized form of 2,4-Cyclopentadiene-1-carboxaldehyde, with different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both the diene and aldehyde functionalities, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
56598-51-7 |
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Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
cyclopenta-2,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C6H6O/c7-5-6-3-1-2-4-6/h1-6H |
InChI Key |
KARVQDZQWAUTBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=C1)C=O |
Origin of Product |
United States |
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